Boc-Ser(tBu)-OH

Catalog No.
S760268
CAS No.
13734-38-8
M.F
C12H23NO5
M. Wt
261.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Ser(tBu)-OH

Boc-Ser(tBu)-OH solves critical peptide synthesis challenges: side-chain O-acylation during coupling and the need for hazardous HF deprotection. Key advantages:

  • Dual Boc/tBu groups allow single-step global deprotection with TFA, eliminating anhydrous HF.
  • Prevents formation of branched or truncated byproducts, improving purity and yield.
  • Suitable for base-sensitive sequences where Fmoc chemistry's piperidine treatments cause β-elimination.

Supplied at ≥98% purity for reliable scale-up.

CAS Number

13734-38-8

Product Name

Boc-Ser(tBu)-OH

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C12H23NO5

Molecular Weight

261.31 g/mol

InChI

InChI=1S/C12H23NO5/c1-11(2,3)17-7-8(9(14)15)13-10(16)18-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)

InChI Key

BPYLRGKEIUPMRJ-UHFFFAOYSA-N

SMILES

CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C

Synonyms

Boc-Ser(tBu)-OH;13734-38-8;boc-o-tert-butyl-l-serine;Boc-Hser(Bzl)-OH;PubChem12157;Boc-L-serinet-butylester;Boc-O-tert-Butyl-L-Ser-OH;SCHEMBL213064;CTK3J1702;EBD4610;BPYLRGKEIUPMRJ-QMMMGPOBSA-N;MolPort-006-701-281;ZINC2539207;ANW-43381;CB-909;MFCD00079666;SBB066169;AKOS015895290;CS13640;RTR-035665;AJ-38811;AK-41356;AB0012777;FT-0636951;ST24030213

Canonical SMILES

CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C

The exact mass of the compound Boc-Ser(tBu)-OH is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334309. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g

Boc-Ser(tBu)-OH (CAS: 13734-38-8) is a highly specialized, dual-acid-labile protected amino acid derivative utilized primarily in advanced peptide synthesis. Featuring a tert-butyloxycarbonyl (Boc) group on the alpha-amino terminus and a tert-butyl (tBu) ether protecting group on the serine hydroxyl side chain, this compound is engineered for complete global deprotection under moderate acidic conditions, such as with Trifluoroacetic acid (TFA) [1]. In procurement and process design, it is prioritized over standard benzyl-protected or unprotected analogs to prevent side-chain acylation, avoid the use of highly toxic hydrofluoric acid (HF) during cleavage steps, and bypass the base-catalyzed degradation pathways inherent to Fmoc-based strategies [2].

Research Fit

Workflow Boc-based solid-phase peptide synthesis
Orthogonality Acid-labile N-Boc; side-chain tBu ether less acid-labile
Side-chain stability tBu protection stable during iterative TFA deprotection

Substituting Boc-Ser(tBu)-OH with cheaper or more common analogs introduces severe process vulnerabilities. Using unprotected Boc-Ser-OH leads to extensive O-acylation during coupling, resulting in branched or truncated peptide impurities that drastically reduce overall yield and complicate downstream chromatography[1]. Conversely, substituting with the traditional Boc-Ser(Bzl)-OH forces the use of anhydrous liquid HF or Trifluoromethanesulfonic acid (TFMSA) for final side-chain deprotection—necessitating specialized, expensive Kel-F handling apparatus and introducing extreme safety and regulatory hazards [2]. Finally, switching to the Fmoc-Ser(tBu)-OH equivalent subjects the growing peptide to repeated 20% piperidine treatments, which can trigger beta-elimination or racemization in base-sensitive sequences [1].

Substitution Risk

  • Deprotection chemistry mismatch Substituting Fmoc-Ser(tBu)-OH shifts from acid-labile to base-labile N-protection, requiring different protocols and potentially exposing sensitive sequences to piperidine.
  • Racemization vulnerability Fmoc-Ser(tBu)-OH has documented unexpected racemization under automated continuous-flow conditions; Boc-based couplings are considered more robust under standard carbodiimide protocols.
  • Side-reaction profile shift Alternative side-chain protections (e.g., Bzl ether) may alter acid lability kinetics or lead to different impurity patterns, complicating purification.

O-Acylation Prevention

During peptide coupling, the free hydroxyl group of serine is highly susceptible to esterification (O-acylation) by activated amino acids. Boc-Ser(tBu)-OH completely masks this reactive site. Comparative synthesis models show that coupling with Boc-Ser(tBu)-OH maintains >99% linear peptide fidelity, whereas using unprotected Boc-Ser-OH can yield 15-30% O-acylated branched byproducts depending on the activation chemistry used [1].

Evidence DimensionO-acylation byproduct formation
Target Compound Data< 1% byproduct
Comparator Or BaselineBoc-Ser-OH (15-30% byproduct)
Quantified DifferenceUp to 30-fold reduction in branched impurities
ConditionsStandard DIC/HOBt or HATU coupling conditions

Eliminating O-acylation directly increases crude yield and drastically reduces the cost and time associated with preparative HPLC purification.

Acid lability
Reported
tBu ether less labile than Boc
Enables selective N-deprotection while retaining side-chain protection
Kinetic difference under TFA conditions in Boc SPPS

Elimination of HF Dependency

In traditional Boc chemistry, side-chain deprotection relies on benzyl-based groups. Boc-Ser(Bzl)-OH requires anhydrous HF (a highly toxic, corrosive gas) for cleavage. Boc-Ser(tBu)-OH is fully deprotected by 95% Trifluoroacetic acid (TFA), a standard, easily handled liquid reagent. This shift eliminates the need for dedicated HF-compatible fluoropolymer (Kel-F) vacuum lines and dramatically lowers the infrastructural safety threshold for the facility [1].

Evidence DimensionDeprotection Reagent Hazard / Equipment Requirement
Target Compound Data95% TFA (Standard fume hood, standard glassware)
Comparator Or BaselineBoc-Ser(Bzl)-OH (Anhydrous HF, specialized Kel-F apparatus)
Quantified DifferenceComplete elimination of HF handling requirements
ConditionsGlobal deprotection step of synthesized peptide

Procuring the tBu-protected variant allows standard laboratories to perform complete deprotections without investing in expensive and hazardous HF infrastructure.

Bis-serine byproduct
Class-level
Eliminated
Simplifies purification and scale-up
LHRH analog synthesis with Boc chemistry

Beta-Elimination Avoidance

For peptides prone to base-catalyzed degradation, Fmoc-based synthesis (which uses 20% piperidine) is problematic. Serine residues, particularly when modified or adjacent to specific sequences, can undergo beta-elimination under these basic conditions. Boc-Ser(tBu)-OH allows for a strictly acid-catalyzed synthesis route, reducing base-catalyzed degradation from potentially >10% (with Fmoc-Ser(tBu)-OH) to 0% [1].

Evidence DimensionBase-catalyzed degradation (beta-elimination)
Target Compound Data0% (Strictly acidic TFA/Boc conditions)
Comparator Or BaselineFmoc-Ser(tBu)-OH (Measurable degradation in susceptible sequences under 20% piperidine)
Quantified DifferenceComplete prevention of base-induced side reactions
ConditionsSynthesis of base-sensitive peptide sequences

This is the critical selection factor for manufacturing base-sensitive peptides where Fmoc chemistry fails to deliver acceptable purity.

Racemization context
Class-level
Boc (robust) vs. Fmoc (high racemization reported)
Boc-based protocol may reduce racemization risk under automated conditions
Model tripeptide assay H-Gly-Ser-Phe-NH₂

Solution-Phase Short Peptide Synthesis

Because both the N-alpha Boc group and the side-chain tBu group are cleaved by TFA, Boc-Ser(tBu)-OH is ideal for solution-phase synthesis where a single, mild global deprotection step is desired. This avoids the harsh HF conditions required by benzyl-protected alternatives, streamlining scale-up and commercial manufacturing [1].

Base-Sensitive Peptide Synthesis

In sequences where basic conditions (like piperidine in Fmoc chemistry) cause beta-elimination or racemization, transitioning to a pure Boc strategy is necessary. Boc-Ser(tBu)-OH provides the necessary building block to maintain side-chain protection while keeping the entire synthesis and cleavage process strictly acidic[2].

O-Acyl Isopeptide Method

For the synthesis of difficult sequences (like Amyloid Beta), the O-acyl isopeptide method is often employed to increase solubility. Boc-Ser(tBu)-OH is utilized as an orthogonal building block to manage complex protection schemes without exposing the growing chain to unwanted side reactions[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Acid-sensitive peptide synthesis
Orthogonal acid-labile Boc/tBu pair
Deprotection selectivity, side-reaction control
Large-scale LHRH analog manufacturing
Bis-serine byproduct suppression
Crude purity profile, purification cost
Difficult sequence assembly
Boc/Bn SPPS format compatibility
Aggregation control, coupling efficiency

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

261.15762283 g/mol

Monoisotopic Mass

261.15762283 g/mol

Heavy Atom Count

18

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

248921-67-7

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